6-methyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Description

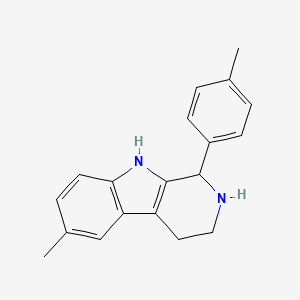

6-Methyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a tetrahydro-β-carboline (THβC) derivative characterized by a methyl substituent at the 6-position of the indole ring and a 4-methylphenyl group at the 1-position of the tetrahydro-β-carboline scaffold (Fig. 1). THβCs are structural analogs of β-carbolines, which are naturally occurring alkaloids with diverse biological activities, including antiproliferative, antiviral, and neuroactive properties . The substitution patterns on the aromatic rings and the nitrogen atoms critically influence their physicochemical properties and pharmacological profiles.

Properties

IUPAC Name |

6-methyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2/c1-12-3-6-14(7-4-12)18-19-15(9-10-20-18)16-11-13(2)5-8-17(16)21-19/h3-8,11,18,20-21H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXIPSOZLXGOFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Methyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline (CAS No. 529476-77-5) is a compound belonging to the beta-carboline family, known for its diverse biological activities. This article reviews its biological activity, particularly focusing on its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C19H20N2

- Molecular Weight : 276.38 g/mol

- Structural Features : The compound features a tetrahydro-beta-carboline core with a methyl group and a para-methylphenyl substituent.

This compound exhibits various biological activities primarily through interactions with neurotransmitter systems and enzymes:

- Neurotransmitter Modulation : Similar compounds in the beta-carboline class have been shown to interact with dopaminergic and serotonergic systems, potentially influencing mood and cognitive functions.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Antimalarial Activity

Recent studies have highlighted the potential of tetrahydro-beta-carbolines as antimalarial agents. For instance, structure-activity relationship (SAR) studies indicated that certain derivatives of tetrahydro-beta-carbolines exhibited significant in vitro activity against malaria parasites.

- Key Findings :

Anticancer Properties

The compound's structural similarity to other beta-carbolines suggests potential anticancer properties. Research has shown that modifications at specific positions on the beta-carboline framework can enhance anticancer activity.

- In Vivo Studies :

Neuroprotective Effects

Beta-carbolines have been studied for their neuroprotective properties. They may provide protective effects against neurotoxicity associated with dopaminergic neuron loss.

- Mechanistic Insights :

- The lipophilic nature of these compounds allows them to cross the blood-brain barrier effectively.

- They may exert neuroprotective effects by modulating oxidative stress pathways and reducing apoptosis in neuronal cells.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

Position 1 Substitutions

- 4-Methylphenyl (Target Compound) : The 4-methyl group enhances lipophilicity (logP ~3.73 predicted for similar compounds, ) and may improve membrane permeability compared to polar substituents.

- Derivatives like methyl-1-(4-chlorophenyl)-2-(chloroacetyl)-THβC (XX, ) show distinct NMR shifts (e.g., 10.86 ppm for NH in CDCl3) due to electronegative substituents.

- 4-Fluorophenyl (404929-70-0, ) : Fluorine’s electronegativity and small atomic radius balance lipophilicity and solubility, often improving bioavailability.

Position 6 Substitutions

Functional Group Modifications

- Carboxylate Esters (e.g., Compound XX, ) : The presence of a methyl carboxylate at position 3 introduces hydrogen-bond acceptors (IR peak at 1727 cm⁻¹), influencing binding to serine proteases or kinases.

- Chloroacetyl Derivatives (XX, ) : Electrophilic chloroacetyl groups (e.g., MS m/z 421) may confer reactivity toward nucleophilic residues in biological targets, enhancing covalent binding but increasing toxicity risks.

Physicochemical and Pharmacokinetic Properties

Key Analytical Data :

- NMR : The 1H-NMR of the target compound would show deshielded aromatic protons (~7.1–7.5 ppm for 4-methylphenyl) and characteristic NH signals (~10.8 ppm in CDCl3, broad due to hydrogen bonding) .

- MS : Expected molecular ion [M⁺] at m/z 264, with fragmentation patterns resembling those of 4-chlorophenyl analogs (e.g., loss of methyl groups, ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.